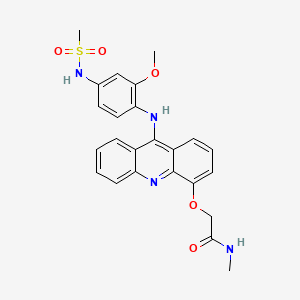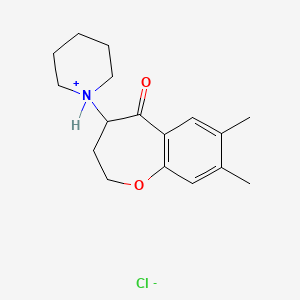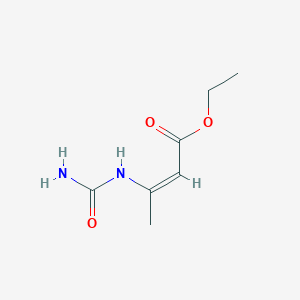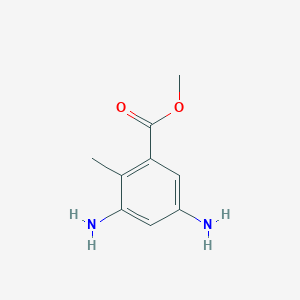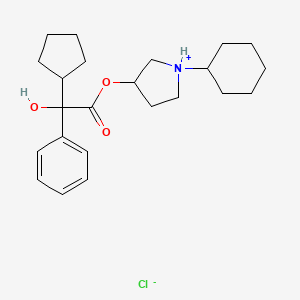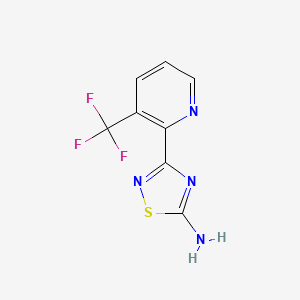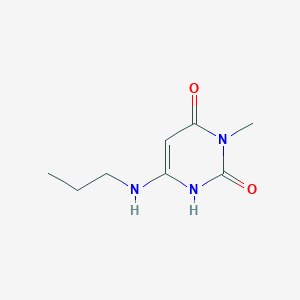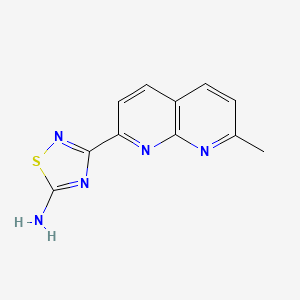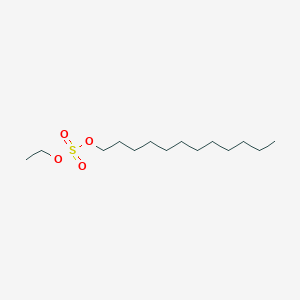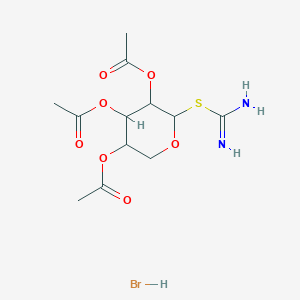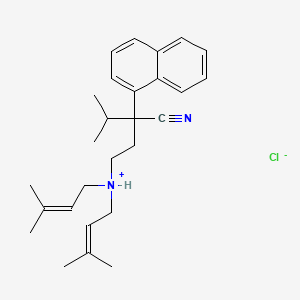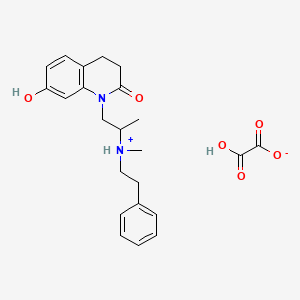
3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a carbostyril core and an oxalate group, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, which is then reacted with appropriate reagents to introduce the methylphenethylamino group. The final step involves the formation of the oxalate salt .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the synthesis process. The scalability of the production process is crucial for its application in pharmaceutical manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbostyril core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A precursor in the synthesis of the target compound.
Aripiprazole: A drug with a similar carbostyril core, used in the treatment of psychiatric disorders.
Uniqueness
3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate is unique due to its specific functional groups and the presence of the oxalate moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
101173-03-9 |
|---|---|
Formule moléculaire |
C23H28N2O6 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
2-hydroxy-2-oxoacetate;1-(7-hydroxy-2-oxo-3,4-dihydroquinolin-1-yl)propan-2-yl-methyl-(2-phenylethyl)azanium |
InChI |
InChI=1S/C21H26N2O2.C2H2O4/c1-16(22(2)13-12-17-6-4-3-5-7-17)15-23-20-14-19(24)10-8-18(20)9-11-21(23)25;3-1(4)2(5)6/h3-8,10,14,16,24H,9,11-13,15H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
MYKXGMZSNWVYJH-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C(=O)CCC2=C1C=C(C=C2)O)[NH+](C)CCC3=CC=CC=C3.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


